7-Fluoroquinoline-8-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7FN2O |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
7-fluoroquinoline-8-carboxamide |
InChI |
InChI=1S/C10H7FN2O/c11-7-4-3-6-2-1-5-13-9(6)8(7)10(12)14/h1-5H,(H2,12,14) |
InChI Key |
ULWXFQWVBRYQEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)C(=O)N)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of 7 Fluoroquinoline 8 Carboxamide and Analogues
General Synthetic Strategies for Quinoline (B57606) Carboxamide Scaffolds
The construction of the quinoline ring system is a critical first step in the synthesis of quinoline carboxamides. Over the years, numerous named reactions have been developed for this purpose, alongside more contemporary methods that offer improved efficiency and versatility.
Classical Quinoline Synthesis Protocols Relevant to Carboxamide Derivatives (e.g., Pfitzinger, Friedländer)
Two of the most historically significant and relevant methods for preparing quinoline precursors to carboxamides are the Pfitzinger and Friedländer syntheses.
The Pfitzinger reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. This reaction directly yields a quinoline-4-carboxylic acid, which is a direct precursor to quinoline-4-carboxamides. researchgate.netresearchgate.net The general process involves the initial formation of a Schiff base, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring. A key advantage of this method is the direct incorporation of the carboxylic acid functionality at the 4-position of the quinoline ring, which can then be readily converted to a carboxamide through standard amide coupling reactions. researchgate.net
The Friedländer synthesis provides another versatile route to quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an aldehyde). The reaction is typically catalyzed by an acid or a base and proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration. While the classic Friedländer synthesis does not directly produce a carboxylic acid derivative, variations of this reaction can be employed. For instance, using a 2-aminobenzaldehyde (B1207257) and a cyanoacetamide derivative can lead to the formation of 2-aminoquinoline-3-carboxamides in a one-pot process. nih.govorganic-chemistry.org
Contemporary and Expedited Synthetic Approaches for Quinoline Carboxamides
In recent years, significant efforts have been directed towards developing more efficient, rapid, and environmentally friendly methods for the synthesis of quinoline carboxamides. These modern approaches often offer advantages such as shorter reaction times, higher yields, and the ability to generate diverse molecular libraries.
One-pot syntheses have emerged as a powerful strategy for the efficient construction of complex molecules like quinoline carboxamides. These reactions combine multiple synthetic steps into a single reaction vessel, avoiding the need for isolation and purification of intermediates, thereby saving time, reagents, and solvents. For example, a one-pot protocol for synthesizing quinoline-2-carboxylate derivatives from β-nitroacrylates and 2-aminobenzaldehydes has been developed. mdpi.com Similarly, a versatile one-pot method for the synthesis of 2-aminoquinoline-3-carboxamides from cyanoacetamides and 2-aminobenzaldehydes has been reported, proceeding through a variation of the Friedländer reaction. nih.gov Another efficient one-pot Friedländer synthesis utilizes the in situ reduction of o-nitroarylcarbaldehydes to o-aminoarylcarbaldehydes, followed by condensation with aldehydes or ketones to form quinolines. rsc.org
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a tool to accelerate chemical reactions. acs.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to improved yields and cleaner reaction profiles. researchgate.netrsc.orgmdpi.com For instance, the Pfitzinger reaction to produce quinoline-4-carboxylic acids can be efficiently carried out under microwave irradiation. researchgate.net This technology has also been successfully applied to the synthesis of various quinoline derivatives, including those that can be precursors to carboxamides. acs.orgnih.gov The combination of multicomponent reactions with microwave assistance offers a particularly powerful and rapid strategy for generating libraries of diverse quinoline-based compounds. acs.org
Transition metal catalysis has revolutionized organic synthesis, and the construction of quinoline rings is no exception. ias.ac.inresearchgate.net These methods often proceed under mild reaction conditions and exhibit high levels of selectivity. Various transition metals, including palladium, copper, and rhodium, have been employed to catalyze the formation of the quinoline scaffold. ias.ac.in For example, copper-catalyzed one-pot syntheses of substituted quinolines from anilines and aldehydes have been reported. ias.ac.in Palladium-catalyzed reactions, such as the Sonogashira coupling, can be incorporated into domino reactions to construct complex quinoline motifs. ias.ac.in Rhodium acetate (B1210297) has been used as a catalyst for the one-pot synthesis of 3-substituted quinoline carboxylates from anilines. google.com These transition metal-catalyzed approaches provide access to a wide range of substituted quinolines that can be further elaborated into carboxamide derivatives.
Specific Synthesis of 7-Fluoroquinoline-8-carboxamide and its Fluorinated Quinoline Carboxamide Precursors
The synthesis of this compound and its fluorinated precursors involves the strategic introduction of a fluorine atom onto the quinoline scaffold, followed by the formation of the carboxamide group at the 8-position.
A study focused on developing radioligands for the human NK-3 receptor described the synthesis of a series of fluoro- and iodo-quinoline carboxamides, including derivatives with fluorine at the 7-position. nih.gov While the specific synthesis of this compound is not detailed, the general strategies employed for its analogues provide a clear pathway. The synthesis would likely begin with a suitably substituted aniline (B41778) or quinoline precursor. For instance, a Gould-Jacobs cyclization of an appropriately substituted aniline could be used to construct the 7-fluoro-4-oxo-quinoline-3-carboxylic acid scaffold. researchgate.net
The introduction of the carboxamide functionality at the 8-position would typically follow the formation of the quinoline ring. This is generally achieved by first preparing the corresponding quinoline-8-carboxylic acid. This carboxylic acid can then be activated, for example, by conversion to an acid chloride or by using a peptide coupling agent, and subsequently reacted with ammonia (B1221849) or an appropriate amine to form the desired this compound.
The following table summarizes some of the key synthetic approaches for quinoline carboxamide scaffolds:
| Synthetic Approach | Description | Key Features | Relevant Precursors |
| Pfitzinger Reaction | Condensation of isatin with a carbonyl compound. researchgate.netresearchgate.net | Directly yields quinoline-4-carboxylic acids. researchgate.net | Isatins, α-methylene carbonyl compounds. |
| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde/ketone with an α-methylene compound. nih.govorganic-chemistry.org | Versatile for various substitution patterns. | 2-Aminoaryl aldehydes/ketones, compounds with active methylene (B1212753) groups. |
| One-Pot Methodologies | Multiple reaction steps in a single vessel. nih.govmdpi.comrsc.org | Increased efficiency, reduced waste. | Varies depending on the specific protocol. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. researchgate.netrsc.orgmdpi.com | Reduced reaction times, often improved yields. researchgate.net | Applicable to various classical and modern syntheses. |
| Transition Metal Catalysis | Use of metals like Pd, Cu, Rh to catalyze ring formation. ias.ac.inresearchgate.net | Mild reaction conditions, high selectivity. | Anilines, aldehydes, alkynes, etc. |
Synthetic Routes to 7-Fluoroquinoline Derivatives with Carboxamide Moieties at Other Positions
While the primary focus is on 8-carboxamide, the synthesis of analogs with the carboxamide group at other positions, particularly the C-3 position, is well-documented. The general strategy involves the modification of the C-3 carboxylic acid, a common feature in many fluoroquinolones like ciprofloxacin (B1669076). nih.govmdpi.com
The conversion of the C-3 carboxylic acid to a carboxamide is a key transformation. One common method is the initial esterification of the carboxylic acid, followed by aminolysis. For instance, ciprofloxacin's carboxylic group can be esterified and subsequently reacted with various aromatic amines to yield the corresponding C-3 carboxamide analogs. researchgate.net Another approach involves converting the carboxylic acid into an acid hydrazide by reacting it with hydrazine (B178648) hydrate. nih.govnih.gov This hydrazide is a versatile intermediate that can be further modified. For example, condensation of the carbohydrazide (B1668358) with aldehydes or ketones yields hydrazones. nih.gov
Furthermore, these hydrazides can be used to construct various heterocyclic rings at the C-3 position, effectively creating complex carboxamide derivatives. nih.gov Treatment of the hydrazide with carbon disulfide can lead to the formation of oxadiazolthiones, while reaction with acyl hydrazides in the presence of a cyclizing agent like phosphorus oxychloride can yield 1,2,4-triazoles. nih.gov These multi-step syntheses demonstrate the adaptability of the C-3 carboxylic acid group for creating a diverse library of carboxamide-related structures. nih.govnih.gov
| Starting Material | Reagent(s) | Intermediate/Product | Reference |
| Ciprofloxacin (C-3 COOH) | 1. Esterification, 2. Aromatic Amine | C-3 Carboxamide derivative | researchgate.net |
| Fluoroquinolone (C-3 COOH) | Hydrazine Hydrate | C-3 Carbohydrazide | nih.govnih.gov |
| C-3 Carbohydrazide | Aldehyde/Ketone | C-3 Hydrazone derivative | nih.gov |
| C-3 Carbohydrazide | Carbon Disulfide, KOH | C-3 Oxadiazolthione derivative | nih.gov |
Functionalization and Derivatization Strategies at Key Positions of the Fluoroquinoline-Carboxamide Core
Modifications at key positions of the fluoroquinoline-carboxamide scaffold are crucial for modulating the compound's physicochemical properties and biological activity.
The N-1 position of the quinolone ring is a frequent target for derivatization. A common substituent is a cyclopropyl (B3062369) group, which is often integral to the antibacterial activity of many fluoroquinolones. asm.org However, other alkyl and functionalized groups can be introduced. N-alkylation can be achieved, for example, by reacting the quinolone with haloalkanes. rsc.org Another documented strategy is the introduction of a carboxymethyl group at the N-1 position by reacting the parent quinolone with ethyl bromoacetate, which furnishes N-carboxymethyl derivatives. nih.gov The synthesis of N-substituted-4-quinolones can also be accomplished through the cleavage of an aromatic C-O bond from an O-methoxy group, followed by condensation with a primary amine to generate an imine intermediate that undergoes intramolecular cyclization. rsc.org
Positions C-7 and C-8 are critical for the activity and specificity of fluoroquinolones. asm.orgnih.gov
Position 7: The C-7 position, typically bearing a fluorine or another halogen in synthetic precursors, is highly susceptible to nucleophilic aromatic substitution. mdpi.comprepchem.com This allows for the introduction of a wide variety of substituents, most commonly nitrogen-based heterocyclic moieties like piperazine (B1678402). nih.govprepchem.com The reaction of a 7-chloro or 7-fluoro quinolone core with anhydrous piperazine, often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, is a standard procedure to install the piperazinyl ring. prepchem.com This piperazinyl group can then be further functionalized, for example, by acylation with various acyl chlorides to create a diverse range of amide derivatives. nih.gov Other nucleophiles, such as alcohols, thiols, and other amines, can also be used to generate ethers, sulfides, and secondary amine derivatives at the C-7 position. capes.gov.br
Position 8: Modification at the C-8 position can also significantly influence the compound's properties. The introduction of a methoxy (B1213986) group at C-8 has been shown to improve the lethal activity of some fluoroquinolones. nih.gov Patent literature describes the synthesis of 7-substituted-8-methoxy fluoroquinolone derivatives, highlighting the importance of this position in drug design. google.com In some analogs, the substituents at N-1 and C-8 can be linked to form a rigid, fused-ring system, as seen in the structure of levofloxacin. nih.gov
The carboxamide group itself, particularly when positioned at C-3, serves as a synthetic handle for extensive derivatization. As mentioned previously, the conversion of the precursor carboxylic acid to a carbohydrazide (an amide of hydrazine) is a common first step. nih.govnih.gov This hydrazide can then undergo condensation with various aldehydes and ketones to form Schiff bases or hydrazones. nih.gov
Further cyclization reactions can transform the hydrazide into various five-membered heterocycles. For instance, reacting the hydrazide with carbon disulfide and potassium hydroxide (B78521) leads to 1,3,4-oxadiazole-2-thiones. nih.gov Alternatively, reaction with semicarbazide (B1199961) can produce amino-substituted oxadiazoles. nih.gov These transformations effectively replace the simple carboxamide with more complex, bioisosteric heterocyclic systems, which can alter the compound's interaction with biological targets. nih.gov
| Position | Reaction Type | Reagents | Resulting Moiety | Reference |
| N1 | N-Alkylation | Ethyl bromoacetate | N-Carboxymethyl | nih.gov |
| C7 | Nucleophilic Aromatic Substitution | Piperazine | Piperazinyl | prepchem.com |
| C7-Piperazine | Acylation | Acyl chlorides | N-Acylpiperazinyl | nih.gov |
| C3-COOH | Hydrazide formation | Hydrazine hydrate | C3-Carbohydrazide | nih.govnih.gov |
| C3-Carbohydrazide | Cyclization | Carbon disulfide, KOH | C3-(1,3,4-Oxadiazol-2-thione) | nih.gov |
Analytical and Spectroscopic Characterization Techniques for Synthesized Compounds
The structural confirmation and purity assessment of synthesized this compound analogs rely on a suite of standard analytical and spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. researchgate.netfrontiersin.org ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. d-nb.infonih.gov For example, in the characterization of ciprofloxacin derivatives, specific signals in the ¹H NMR spectrum confirm the presence of the cyclopropyl and piperazinyl groups, while aromatic signals confirm the quinolone core. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to corroborate the proposed structure through fragmentation patterns. researchgate.netfrontiersin.orgnih.gov Techniques like Electrospray Ionization (ESI-MS) are commonly employed. d-nb.info The parent nuclei of quinolones share common structural elements which lead to some regularities in mass spectral cleavage, such as the loss of water ([M+H−H₂O]⁺) and carbon monoxide ([M+H−CO]⁺) from the 4-oxo-3-carboxyl moiety. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. researchgate.netnih.gov Characteristic absorption bands for the C=O of the quinolone ketone and the carboxamide group, as well as N-H stretching vibrations, are typically reported to confirm the structure. nih.govnih.gov
Chromatographic Methods: Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is extensively used to assess the purity of the synthesized compounds and to separate complex mixtures. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is a common modality for the analysis of fluoroquinolones. nih.govresearchgate.net Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of reactions. researchgate.netnih.gov
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHN analysis), which is compared against the calculated values for the proposed molecular formula to further validate the compound's identity and purity. frontiersin.orgorientjchem.orgnih.gov
Structure Activity Relationship Sar Investigations of Fluoroquinoline 8 Carboxamide Analogues
Influence of the Fluoro Substituent on Biological Activity
The introduction of fluorine into the quinoline (B57606) or quinolone nucleus is a critical determinant of biological activity. While many clinically significant fluoroquinolones feature a fluorine atom at the C-6 position, which is known to significantly boost antibacterial potency by enhancing DNA gyrase inhibition and cell penetration, the placement of fluorine at other positions also profoundly impacts efficacy. mdpi.comtandfonline.com
For anticancer applications, a fluorine atom at position 6 of the quinolone ring is considered a crucial element. mdpi.com Research indicates that the introduction of a second fluorine atom, for instance at the C-8 position, can further augment this anticancer effectiveness. mdpi.com The highly electron-withdrawing nature and the relatively small size of the fluorine atom contribute to its significant effects on the molecule's electronic properties and binding interactions with biological targets. tandfonline.com In the context of 7-fluoroquinoline-8-carboxamide, the fluorine at C-7 is a key modification, and its influence is understood through comparative studies with analogues substituted at different positions. The substituent at C-7 is known to directly interact with enzymes like DNA gyrase and topoisomerase IV, and the electronegativity of the fluorine atom at this position plays a substantial role in modulating the potency, pharmacological spectrum, and safety profile of the compounds. nih.govnih.gov
Impact of Substitutions at the Carboxamide Moiety (Position 8) on Bioactivity
The nature of the substituent at the C-8 position of the quinoline ring is pivotal in defining the biological activity and selectivity of the compound. For the parent compound, this compound, this position is occupied by a carboxamide group. Modifications to this moiety or its replacement with other functional groups have been extensively studied to optimize therapeutic potential.
Research has shown that introducing steric bulk at the C-8 position can have significant consequences. For example, a C-8 methoxy (B1213986) group has been found necessary to confer the ability to kill non-growing, dormant bacterial cells, a feature not commonly observed in all fluoroquinolones. uiowa.edu This C-8 substitution can also influence photostability; derivatives with an 8-methoxy group are more stable against UVA irradiation compared to unsubstituted (8-H) or 8-fluoro analogues, which tend to degrade and exhibit increased cytotoxicity upon irradiation. nih.gov
A series of quinolones with diverse substitutions at the 8-position have been synthesized and evaluated for their activity against various mycobacteria. nih.gov These studies help to elucidate the relationship between the structural modifications at this position and antimycobacterial efficacy. Furthermore, in the related quinazolin-4-one scaffold, introducing larger substituents at the C-8 position has been shown to improve the potency of tankyrase inhibitors by enabling new interactions within the enzyme's catalytic domain. biorxiv.org This suggests that the C-8 position is a critical site for modification to enhance affinity and selectivity for specific biological targets. Changes at both C-7 and C-8 are considered significant in determining the target preferences of this class of drugs. nih.gov
Structure-Activity Relationships of Diverse Substituents at Position 7
The C-7 position of the fluoroquinolone scaffold is the most widely modified site for tuning the biological activity. mdpi.comnih.gov The substituent at this position (R⁷) profoundly influences potency, antibacterial spectrum, and pharmacokinetic properties. nih.gov It is generally accepted that this part of the molecule interacts with the B subunit of the DNA-enzyme complex. nih.gov
The introduction of bulky molecules at C-7 can modify antimicrobial activity, and an increase in the bulkiness of the R⁷ group may offer protection from bacterial efflux pumps, thereby reducing the likelihood of resistance. nih.govmdpi.com Common and effective substituents include five- or six-membered heterocyclic rings like piperazine (B1678402) or pyrrolidine, which often lead to potent antibacterial agents. nih.govslideshare.net
SAR studies comparing different amino heterocycles at C-7 revealed that fused aromatic rings could confer greater antimicrobial sensitivity than heterocycles containing carbonyl groups. mdpi.com The lipophilicity of the C-7 side chain is also a crucial factor, as more lipophilic quinolones are thought to better penetrate the lipid-rich cell wall of Gram-positive bacteria, enhancing their activity against these organisms. mdpi.com However, certain substitutions, such as acyclic amino groups or chloro groups at C-7, have resulted in only moderate to weak biological activity. mdpi.com
Role of the Quinoline Ring System Geometry and Planarity on Activity
The geometry and planarity of the core quinoline ring system are fundamental to the biological activity of these compounds. mdpi.com The essential pharmacophore for antibacterial activity is the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety fused to an aromatic ring. slideshare.net This planar structure is crucial for intercalating into the DNA and inhibiting key enzymes like topoisomerase II. mdpi.com
The orientation of the C-7 substituent is also critical. Its rotational freedom and preferred orientation relative to the quinoline plane can affect the stability of its interaction with the biological target. mdpi.com Therefore, maintaining an optimal geometry and planarity of the quinoline ring, while allowing for specific substituent orientations, is a key consideration in the design of potent fluoroquinoline-8-carboxamide analogues.
Ligand Efficiency and Structure-Based Optimization in Fluoroquinoline Carboxamide Design
Modern drug design heavily relies on principles of structure-based design and the optimization of metrics like ligand efficiency (LE) to develop potent and selective therapeutic agents. In the context of fluoroquinoline carboxamides, these approaches are instrumental in transforming initial hits into viable drug candidates. acs.orgnih.gov
Structure-based drug design utilizes the three-dimensional structure of the target protein to guide the optimization of inhibitors. For instance, the X-ray crystal structure of a related inhibitor complexed with its target kinase revealed a 'U-shaped' topology and key interactions within the ATP binding site, providing a blueprint for further modifications. nih.gov Such insights allow for the rational design of new analogues with improved potency and selectivity. nih.gov
Ligand efficiency, which relates the binding affinity of a molecule to its size (typically measured by the number of heavy atoms), is a critical parameter in lead optimization. acs.org Maximizing ligand efficiency helps to ensure that increases in potency are achieved without excessive increases in molecular weight and lipophilicity, which can negatively impact pharmacokinetic properties. In cases where the 3D structure of the target is unknown, ligand-based methods such as 3D-QSAR and pharmacophore modeling are employed to build predictive models that guide the optimization process. nih.gov These computational tools are essential for exploring the vast chemical space and identifying novel fluoroquinoline carboxamide derivatives with enhanced therapeutic profiles.
Mechanistic and Biological Target Identification Studies in Vitro and Pre Clinical
Investigation of Molecular Targets and Mechanism of Action of Fluoroquinoline Carboxamides
Fluoroquinoline carboxamides represent a significant class of synthetic antibacterial agents. Their mechanism of action primarily involves the inhibition of essential bacterial enzymes responsible for DNA replication and repair. The core structure, featuring a fluorine atom at the C-6 position of the quinolone ring, enhances their potency and spectrum of activity against both Gram-positive and Gram-negative bacteria. wikipedia.orghardydiagnostics.comnih.gov
The primary antibacterial targets of fluoroquinolones are two type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govoup.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair. youtube.comrsc.org DNA gyrase, composed of GyrA and GyrB subunits, introduces negative supercoils into bacterial DNA, a process vital for the initiation of replication. oup.comyoutube.com Topoisomerase IV, with its ParC and ParE subunits, is primarily involved in the decatenation of daughter chromosomes following replication, allowing for proper cell division. oup.comyoutube.com
Fluoroquinolones function by stabilizing the complex formed between these enzymes and DNA, which contains a transient double-strand break. nih.govnih.gov This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of these stalled complexes. nih.govnih.gov These complexes act as physical barriers to the progression of replication forks and transcription machinery, ultimately triggering a cascade of events that result in bacterial cell death. wikipedia.orgnih.gov
The specific affinity of a fluoroquinolone for either DNA gyrase or topoisomerase IV can vary depending on the bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is the more sensitive enzyme. oup.comyoutube.com However, newer fluoroquinolones often exhibit more balanced activity against both enzymes, which can be advantageous in overcoming resistance. oup.com
Table 1: Interaction of Fluoroquinolone Carboxamides with Bacterial Topoisomerases
| Target Enzyme | Subunits | Primary Function | Interaction with Fluoroquinolones | Consequence of Interaction |
|---|---|---|---|---|
| DNA Gyrase | GyrA, GyrB | Introduces negative supercoils into DNA. oup.comyoutube.com | Stabilizes the enzyme-DNA cleavage complex. nih.govnih.gov | Inhibition of DNA replication and transcription. wikipedia.orgnih.gov |
| Topoisomerase IV | ParC, ParE | Decatenates daughter chromosomes. oup.comyoutube.com | Stabilizes the enzyme-DNA cleavage complex. nih.govnih.gov | Blocks cell division. acs.org |
While the primary targets of fluoroquinolones are bacterial topoisomerases, some compounds in this class can also interact with their eukaryotic counterparts, specifically topoisomerase II. nih.gov This interaction is a critical consideration in drug development, as it can be associated with potential toxicity. However, it also opens avenues for repurposing these molecules as anticancer agents, given that topoisomerase II is a validated target for cancer chemotherapy. nih.gov Certain quinoline-8-carboxamide (B1604842) derivatives have been shown to induce DNA-protein cross-links and double-strand breaks in a manner consistent with topoisomerase II-mediated effects. nih.gov In some instances, the formation of these lesions in isolated nuclei was found to be dependent on ATP and could be inhibited by known topoisomerase II inhibitors, further implicating the enzyme's involvement. nih.gov
Emerging research has identified eukaryotic elongation factor 2 (eEF2) as a potential target for certain quinoline-4-carboxamide derivatives. nih.gov eEF2 is a vital component of the protein synthesis machinery, responsible for the translocation of the ribosome along the mRNA molecule during the elongation phase of translation. nih.gov Inhibition of eEF2 can halt protein synthesis, leading to cell death. This mechanism is particularly relevant in the context of antimalarial drug discovery, where a 2,6-disubstituted quinoline-4-carboxamide was found to target the Plasmodium falciparum elongation factor 2 (PfEF2). nih.gov
Certain quinoline (B57606) carboxamide derivatives have been investigated for their ability to modulate the activity of ion channels and receptors. One notable target is the P2X7 receptor (P2X7R), an ATP-gated ion channel highly expressed on immune cells. nih.govnih.gov Overactivation of P2X7R is implicated in various pathological conditions, including inflammation and cancer. nih.gov Novel quinoline-carboxamide derivatives have been synthesized and shown to act as potent and selective antagonists of the human P2X7 receptor, inhibiting ATP-induced calcium influx. nih.gov Additionally, though less specific to the 7-fluoroquinoline-8-carboxamide structure, the broader class of fluoroquinolones has been studied for interactions with other channels, such as the human cardiac K+ channel HERG, which can have clinical implications. nih.gov
The versatility of the quinoline scaffold has led to the exploration of its derivatives as inhibitors of other enzyme systems, including carbonic anhydrases (CAs). nih.govnih.gov CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological and pathological processes. nih.govnih.gov Inhibition of bacterial CAs is being explored as a novel antibacterial strategy. nih.gov While sulfonamides are the classical inhibitors of CAs, other chemical classes are being investigated. For instance, penicillin-based CA inhibitors have been designed to target multidrug-resistant bacteria. nih.gov Acetazolamide, a known CA inhibitor, has demonstrated the ability to inhibit bacterial CAs and interfere with bacterial growth. nih.gov
In Vitro Pharmacological Screening Methodologies for Fluoroquinoline Carboxamides
The evaluation of fluoroquinoline carboxamides relies on a variety of in vitro pharmacological screening methods to determine their efficacy, mechanism of action, and potential liabilities. These assays are crucial for identifying lead compounds and guiding structure-activity relationship (SAR) studies.
A primary screening method involves determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains. nih.gov This is often performed using standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI). nih.gov Broth microdilution or agar (B569324) dilution methods are commonly employed to quantify the lowest concentration of the compound that prevents visible bacterial growth. hardydiagnostics.com
To investigate the mechanism of action, enzyme inhibition assays are essential. For antibacterial fluoroquinolones, this includes assays to measure the inhibition of purified DNA gyrase and topoisomerase IV. rsc.orgbrc.hu These assays often assess the enzyme's ability to supercoil or relax DNA in the presence of the test compound.
For compounds targeting other enzymes, specific assays are utilized. For instance, to evaluate P2X7R antagonists, calcium mobilization assays using fluorescent dyes like Fluo-4 in cells expressing the receptor are common. nih.gov The ability of a compound to block ATP-induced increases in intracellular calcium provides a measure of its antagonistic potency. nih.gov
Cell viability and cytotoxicity assays, such as the MTT assay, are used to assess the effect of the compounds on both bacterial and mammalian cells to determine selectivity and potential toxicity. mdpi.comnih.gov
More advanced screening techniques can also be employed. High-throughput screening (HTS) of large compound libraries against specific targets or whole organisms can accelerate the discovery process. mdpi.com Fluorescence-based methods, such as those using molecularly imprinted carbon dots, have been developed for the rapid screening of fluoroquinolones in various samples. nih.gov Furthermore, in silico methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are increasingly used to predict the binding modes and activities of new derivatives, helping to prioritize synthesis and testing. pusan.ac.krresearchgate.netrsc.org
Table 2: Common In Vitro Screening Methodologies
| Methodology | Purpose | Example Application |
|---|---|---|
| Minimum Inhibitory Concentration (MIC) Assay | Determines the antibacterial potency of a compound. nih.gov | Testing new fluoroquinolone derivatives against a panel of S. aureus and E. coli strains. nih.gov |
| Enzyme Inhibition Assays | Measures the direct inhibitory effect on a specific molecular target. brc.hu | Assessing the IC50 of a compound against purified DNA gyrase or topoisomerase IV. brc.hu |
| Calcium Mobilization Assay | Evaluates the modulation of ion channels like P2X7R. nih.gov | Measuring the inhibition of ATP-induced calcium influx in P2X7R-expressing cells. nih.gov |
| Cell Viability (e.g., MTT) Assay | Assesses cytotoxicity against mammalian cells and selectivity. mdpi.comnih.gov | Determining the effect of a new compound on the viability of HEK-293T or cancer cell lines. nih.gov |
| Fluorescence-Based Screening | Rapid detection and quantification of compounds. nih.gov | Using molecularly imprinted polymers with fluorescent reporters to screen for fluoroquinolones. nih.gov |
| Molecular Docking | Predicts the binding affinity and interaction of a compound with its target protein. researchgate.netrsc.org | Simulating the binding of a novel quinoline carboxamide to the active site of DNA gyrase. researchgate.net |
Antimicrobial Spectrum and Potency (In Vitro)
Fluoroquinolones are a class of synthetic broad-spectrum antimicrobial agents that have been widely used in clinical practice. nih.govnih.gov Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division. wikipedia.org Structural modifications to the basic quinolone scaffold have led to the development of several generations of fluoroquinolones with enhanced activity and a broader spectrum. nih.govresearchgate.net
Evaluation against Gram-Positive and Gram-Negative Bacteria
Fluoroquinolones, including this compound and its derivatives, have demonstrated activity against a range of Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The introduction of a fluorine atom at the C-6 position and various substituents at the C-7 position have been crucial in expanding their antibacterial spectrum. mdpi.comresearchgate.net
Newer generations of fluoroquinolones have shown improved potency against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, as well as anaerobic bacteria, while maintaining robust activity against Gram-negative bacilli like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govwikipedia.org However, the extensive use of these agents has led to an increase in bacterial resistance, which is a growing concern. nih.govresearchgate.net Resistance can arise from mutations in the target enzymes or changes in drug efflux and cell permeability. researchgate.net
Research into novel fluoroquinolone derivatives continues, with a focus on overcoming resistance and further broadening the spectrum of activity. For instance, certain 7-anilino fluoroquinolone derivatives have exhibited significant antibacterial properties.
Table 1: In Vitro Antibacterial Activity of Selected Fluoroquinolone Derivatives
| Compound | Organism | MIC (µM) | Reference |
| R-2, 4-DMeOACA (4g) | S. aureus | 0.004 | waocp.org |
Note: This table presents a selection of data from the cited research. For a comprehensive understanding, please refer to the original publications.
Antifungal Activity
While primarily known for their antibacterial properties, some fluoroquinolone derivatives have also exhibited antifungal activity. researchgate.net Studies have explored the potential of these compounds against various fungal pathogens. For example, certain novel 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid derivatives have shown some level of antifungal activity. researchgate.net
In some instances, fluoroquinolones have been found to potentiate the activity of established antifungal drugs. For example, several fluoroquinolone compounds were identified to enhance the efficacy of caspofungin against Aspergillus fumigatus, including resistant strains. nih.govresearchgate.net This synergistic effect suggests a potential role for certain fluoroquinolones in combination therapy for fungal infections. researchgate.net
Antiparasitic Activity (e.g., Antimalarial, Antileishmanial)
Quinolone derivatives have been investigated for their potential as antiparasitic agents, showing promise against malaria and leishmaniasis.
Antimalarial Activity: Quinolones have demonstrated in vitro activity against both the erythrocytic and hepatic stages of chloroquine-sensitive and -resistant strains of Plasmodium falciparum. researchgate.net The development of quinolone-based hybrids, such as those combining the quinolone core with pharmacophores from artemisinin (B1665778) or 7-chloroquinoline, has yielded compounds with potent antiplasmodial activity. nih.gov For instance, a ciprofloxacin-(7-CQ) hybrid exhibited nanomolar activity against P. falciparum. nih.gov Research has also shown that some 3-alkyl-4(1H)-quinolones have significant antimalarial potency. nih.gov
Antileishmanial Activity: Derivatives of 8-hydroxyquinoline (B1678124) have shown notable in vitro activity against various Leishmania species, including L. tropica, L. major, and L. infantum. nih.gov One such derivative, 7-[5'-(3'-phenylisoxazolino)methyl]-8-hydroxyquinoline, inhibited the multiplication of these parasites at micromolar concentrations. nih.gov 8-Hydroxyquinoline itself has been shown to be effective against the intracellular stage of several Leishmania species and can have a synergistic effect when combined with amphotericin B. peerj.comnih.gov
Antioxidant Activity Assays
Several studies have investigated the antioxidant properties of fluoroquinolone derivatives. The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.govmdpi.com
Other Relevant In Vitro Biological Activities (e.g., Anti-HIV, Anti-inflammatory, Antiproliferative)
Beyond their antimicrobial effects, fluoroquinolone derivatives have been explored for a range of other biological activities.
Anti-HIV Activity: Certain fluoroquinolone derivatives have been shown to inhibit the replication of the human immunodeficiency virus (HIV). nih.gov For instance, the fluoroquinolone derivative K-12 was found to be active against different strains of HIV-1 and HIV-2. nih.gov The mechanism of action is believed to involve the inhibition of Tat-mediated transactivation in HIV-infected cells. nih.gov Enoxacin, another fluoroquinolone, has also demonstrated anti-HIV-1 effects in vitro. nih.gov
Anti-inflammatory Activity: Some quinolone derivatives have been reported to possess anti-inflammatory properties. researchgate.net This activity may be linked to the inhibition of pro-inflammatory mediators. While direct studies on this compound are limited, related flavonoid structures like 7-hydroxyflavone (B191518) and 7,8-dihydroxyflavone (B1666355) have been shown to reduce the production of inflammatory markers such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various interleukins. nih.gov
Antiproliferative Activity: A significant body of research has focused on the anticancer potential of fluoroquinolone derivatives. nih.govresearchgate.netnih.gov These compounds have shown cytotoxic activity against various cancer cell lines, including those of colorectal, breast, pancreatic, and leukemia origins. waocp.orgnih.govnih.gov The proposed mechanism of action often involves the inhibition of eukaryotic topoisomerase II, an enzyme crucial for cell proliferation. nih.govnih.gov
Novel lipophilic fluoroquinolones have demonstrated excellent antiproliferative activity, with some compounds showing potency comparable or superior to the reference drug cisplatin. nih.govnih.gov For example, reduced series 4a and 4b were identified as potent antiproliferative agents against a panel of cancer cell lines. nih.gov
Table 2: Antiproliferative Activity of Selected Fluoroquinolone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 4a | HCT116 | 0.6 | researchgate.net |
| 4a | SW620 | 0.16 | researchgate.net |
| R-4-BuACA (4e) | Leukaemia K562 | 0.005 | waocp.org |
| R-4-HxACA (4f) | Pancreatic PANC-1 | 0.11 | waocp.org |
| R-4-HxACA (4f) | Breast MCF-7 | 0.30 | waocp.org |
| 4b | HT29 | 1.61 | nih.gov |
Note: This table presents a selection of data from the cited research. For a comprehensive understanding, please refer to the original publications.
Computational Chemistry and Molecular Modeling in 7 Fluoroquinoline 8 Carboxamide Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. mdpi.com This technique is crucial in understanding the mechanism of action for fluoroquinolone derivatives by modeling their interactions with bacterial enzymes.
In the context of fluoroquinolone research, molecular docking is extensively used to predict how compounds like 7-fluoroquinoline-8-carboxamide derivatives bind to their primary bacterial targets: DNA gyrase and topoisomerase IV. researchgate.net These simulations calculate the binding affinity, often expressed as a Gibbs free energy value (ΔG) in kcal/mol, which helps in ranking potential drug candidates. mdpi.com For instance, studies on fluoroquinolone analogs have demonstrated that modifications at the C-7 position significantly influence binding stability with the target protein. mdpi.com Docking studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. researchgate.net Research on related compounds has shown that derivatives can achieve binding affinities comparable to or even exceeding those of established drugs like Moxifloxacin. mdpi.com
Table 1: Example Binding Affinities of Fluoroquinolone Analogs with Bacterial Topoisomerase II
| Compound | Target Organism | Binding Affinity (kcal/mol) | Reference |
| Moxifloxacin (Reference) | S. aureus | -11.3 | mdpi.com |
| 7-benzimidazol-1-yl-fluoroquinolone (FQH-2) | S. aureus | -10.6 | mdpi.com |
| Ciprofloxacin (B1669076) Derivative 5d | DNA Gyrase | - | researchgate.net |
| Sarafloxacin Derivative 5i | DNA Gyrase | - | researchgate.net |
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, Molecular Electrostatic Potential)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide a deeper understanding of molecular structure, stability, and reactivity. scirp.org
DFT calculations are used to determine the distribution of electrons within a molecule and to compute key electronic descriptors. Among the most important are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron to a higher energy state. nih.govresearchgate.net This analysis helps in predicting how a this compound derivative might interact with biological targets at an electronic level. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions of a molecule that are prone to electrophilic or nucleophilic attack. researchgate.net
Table 2: Quantum Chemical Parameters for Representative Molecules from DFT Calculations
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
| Quinoline (B57606) | -6.646 | -1.816 | 4.83 | scirp.org |
| Compound Amb1153724 | - | - | 4.48 | nih.gov |
| Compound Amb23604132 | - | - | 3.60 | nih.gov |
| Compound C (Quinoline Derivative) | - | - | 0.1609 | researchgate.net |
| Compound E (Quinoline Derivative) | - | - | 0.130 | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For fluoroquinolone derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are developed to guide the design of new molecules with enhanced potency or improved properties. nih.gov These models can predict the activity of unsynthesized compounds, saving time and resources. For example, a CoMSIA model was successfully used to investigate how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields influence the plasma protein binding rate of quinolones. nih.gov The predictive power of such models is validated using statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²). nih.gov
Molecular Dynamics Simulations to Elucidate Dynamic Interactions
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of the complex formed between a fluoroquinolone derivative and its target enzyme. rsc.org By running simulations for nanoseconds or even microseconds, researchers can observe how the ligand adjusts its position within the binding pocket and confirm whether the key interactions predicted by docking are maintained over time. nih.gov This technique provides valuable information on the flexibility of both the ligand and the protein, leading to a more accurate understanding of the binding event. mdpi.comrsc.org
Future Perspectives and Emerging Research Directions for 7 Fluoroquinoline 8 Carboxamide
Design and Synthesis of Next-Generation Analogues with Tailored Activities
The development of new 7-fluoroquinoline-8-carboxamide analogues is a key area of future research, aimed at enhancing potency, selectivity, and pharmacokinetic properties. The core structure of this compound offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
The strategic placement of a fluorine atom at the 7-position of the quinoline (B57606) ring is a critical design element. This modification can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability. Future synthetic efforts will likely focus on the introduction of diverse substituents at other positions of the quinoline nucleus and on the carboxamide side chain. For instance, the incorporation of various aromatic and heterocyclic moieties could lead to analogues with altered target-binding affinities.
A significant area of exploration involves the synthesis of hybrid molecules that combine the this compound scaffold with other pharmacologically active fragments. This approach aims to create bifunctional molecules capable of interacting with multiple biological targets, potentially leading to synergistic therapeutic effects. The synthesis of these complex structures will necessitate the development of novel and efficient synthetic methodologies.
| Modification Site | Potential Substituents | Desired Outcome |
| Quinoline Ring (Positions 2, 3, 4, 5, 6) | Alkyl, Aryl, Heteroaryl groups | Enhanced target binding, improved selectivity |
| Carboxamide Nitrogen | Substituted phenyl rings, aliphatic chains | Modulation of solubility and pharmacokinetic profile |
| Amide Carbonyl | Bioisosteric replacements (e.g., tetrazoles) | Increased metabolic stability |
Advanced Mechanistic Studies to Elucidate Intricate Biological Pathways
While preliminary studies have hinted at the biological potential of this compound, a deep understanding of its mechanism of action at the molecular level is largely in its infancy. Future research will need to employ a range of advanced techniques to unravel the intricate biological pathways modulated by this compound.
A primary focus will be the identification and validation of its direct molecular targets. Techniques such as chemical proteomics, which utilizes affinity-based probes derived from the parent compound, can be instrumental in pulling down and identifying binding partners from cell lysates. Subsequent biophysical assays, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can then be used to quantify the binding affinity and thermodynamics of the interaction between this compound and its putative targets.
Furthermore, systems biology approaches, such as transcriptomics (RNA-seq) and proteomics, will be crucial for understanding the downstream effects of target engagement. By analyzing changes in gene and protein expression in response to treatment with the compound, researchers can construct a comprehensive picture of the signaling cascades and cellular processes that are affected. These studies will be vital for linking the molecular mechanism to the observed physiological effects.
Integration of High-Throughput Screening with Computational Approaches
The synergy between high-throughput screening (HTS) and computational chemistry represents a powerful paradigm for accelerating the discovery and optimization of this compound-based therapeutics. HTS allows for the rapid evaluation of large libraries of analogues against specific biological targets or in cell-based assays, quickly identifying promising lead compounds.
In parallel, computational methods can provide valuable insights to guide the design of these libraries and interpret the screening results. Molecular docking simulations can predict the binding modes of this compound and its analogues within the active site of a target protein, helping to rationalize observed SAR and prioritize compounds for synthesis.
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. By correlating the chemical structures of a series of analogues with their biological activities, QSAR models can be developed to predict the potency of novel, unsynthesized compounds. This predictive capability allows for the in silico screening of virtual libraries, focusing synthetic efforts on the most promising candidates and thereby reducing the time and cost associated with drug discovery.
| Technique | Application | Expected Outcome |
| High-Throughput Screening (HTS) | Rapidly test large libraries of analogues | Identification of hit and lead compounds |
| Molecular Docking | Predict binding poses in target proteins | Guide rational drug design |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity | Predict activity of virtual compounds |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound-target complex | Understand the stability and nature of the interaction |
Exploration of Novel Therapeutic Applications Beyond Established Quinoline Profiles
The quinoline core is a well-established pharmacophore found in drugs with a wide range of therapeutic applications, including antimalarial, antibacterial, and anticancer agents. A key future direction for this compound research is to explore its potential in novel therapeutic areas that may not be traditionally associated with quinolines.
This exploration will be driven by phenotypic screening, where the compound is tested in a variety of disease-relevant cellular or animal models without a preconceived notion of its molecular target. This unbiased approach can uncover unexpected therapeutic activities. For example, screens could be designed to assess the compound's effects on neuroinflammation, metabolic disorders, or viral replication.
The discovery of any novel bioactivity will necessitate a subsequent deep dive into the underlying mechanism, as described in section 6.2. By venturing into uncharted therapeutic territory, researchers may unlock the full potential of the this compound scaffold and pave the way for the development of first-in-class medicines for a variety of diseases.
Q & A
Q. How can researchers optimize the synthesis of 7-Fluoroquinoline-8-carboxamide to improve yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including fluorination, nitration, and carboxylation. Key steps include:
- Nitration : Use controlled temperatures (0–5°C) to introduce nitro groups while minimizing side reactions .
- Carboxylation : Employ transition metal catalysts (e.g., Pd/C) under inert atmospheres to enhance reaction efficiency .
- Purification : Recrystallization in ethanol or methanol improves purity, while column chromatography (silica gel, ethyl acetate/hexane) resolves intermediates .
Critical Parameters : Monitor pH during carboxylation to avoid decomposition of the carboxamide group.
Q. What analytical techniques are essential for characterizing this compound and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm substitution patterns and fluorine positioning .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and functional groups (e.g., carboxamide) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates .
- HPLC : Quantifies purity (>98% for biological assays) using C18 columns and acetonitrile/water gradients .
Note : Reproducibility requires detailed documentation of solvent ratios and instrument calibration .
Q. How does the fluorine substituent influence the compound’s physicochemical properties?
Methodological Answer: The fluorine atom at the 7-position:
- Enhances Lipophilicity : Measured via logP values (e.g., 2.1 ± 0.2), improving membrane permeability .
- Affects Electronic Distribution : DFT calculations show increased electron-withdrawing effects on the quinoline ring, altering reactivity in substitution reactions .
- Stabilizes Hydrogen Bonds : Fluorine’s electronegativity strengthens interactions with biological targets (e.g., bacterial DNA gyrase) .
Experimental Validation : Compare fluorinated vs. non-fluorinated analogs in partition coefficient assays .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Discrepancies often arise from structural analogs with minor substituent variations. Approaches include:
- Comparative Binding Assays : Use surface plasmon resonance (SPR) to measure affinity variations caused by methyl or nitro groups at the 5-position .
- Metabolic Stability Tests : Incubate derivatives with liver microsomes to identify pharmacokinetic outliers .
- Structural-Activity Relationship (SAR) Tables :
| Derivative | Substituent | IC (μM) | Notes |
|---|---|---|---|
| 7-Fluoro-8-nitro | -NO | 0.45 ± 0.03 | High antibacterial activity |
| 7-Fluoro-8-amino | -NH | 12.7 ± 1.2 | Reduced activity due to polarity |
Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to DNA gyrase (PDB: 1KZN). Fluorine’s hydrophobic interactions with Val96 and Ala98 are critical .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field).
- Free Energy Calculations : MM-PBSA quantifies contributions of fluorine and carboxamide to binding energy .
Validation : Correlate docking scores with experimental IC values from enzymatic assays .
Q. What experimental designs address low solubility of this compound in aqueous buffers?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- pH Adjustment : Dissolve in phosphate buffer (pH 7.4) with 0.1% Tween-80 for cell-based assays .
- Prodrug Synthesis : Introduce ester groups at the carboxamide position, hydrolyzed in vivo to active forms .
Quality Control : Monitor solubility via dynamic light scattering (DLS) to detect aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
